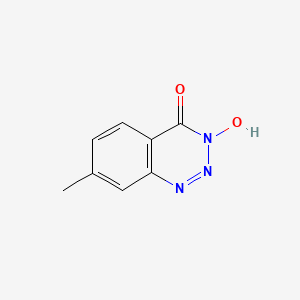
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- is a heterocyclic compound that belongs to the benzotriazine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Oxidative cyclization: Employing oxidizing agents to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Continuous flow synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic processes: Employing catalysts to improve reaction rates and selectivity.
化学反応の分析
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted benzotriazine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of materials with specific properties.
作用機序
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- involves its interaction with molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
類似化合物との比較
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: The parent compound without the hydroxy and methyl groups.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: A similar compound with only the hydroxy group.
7-Methyl-1,2,3-benzotriazin-4(3H)-one: A similar compound with only the methyl group.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- is unique due to the presence of both hydroxy and methyl groups, which may confer specific chemical properties and biological activities not observed in its analogs.
特性
CAS番号 |
832127-70-5 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC名 |
3-hydroxy-7-methyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)9-10-11(13)8(6)12/h2-4,13H,1H3 |
InChIキー |
HCRGFAOMJVISHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)N(N=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


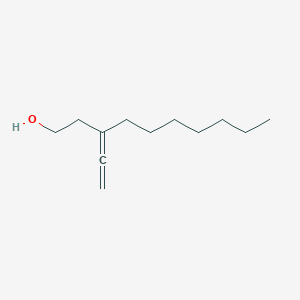
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)

![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
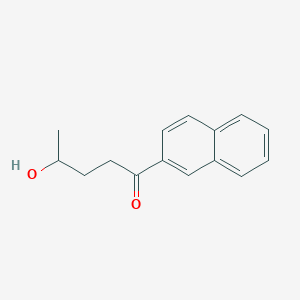

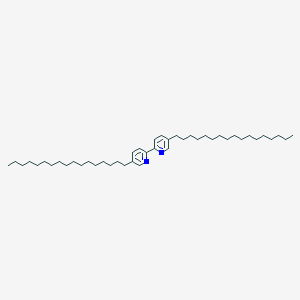
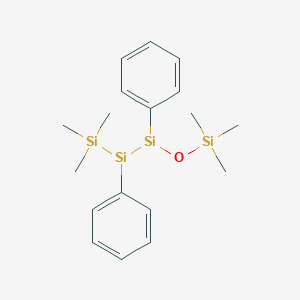
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)
![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
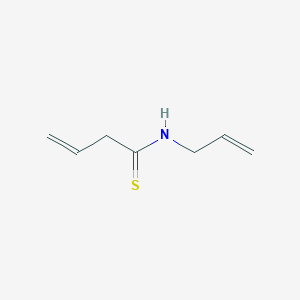
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
